Cas no 69207-44-9 (4-chloro-2-methyl-pyridazin-3-one)
4-chloro-2-methyl-pyridazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2-methyl-pyridazin-3-one
- LogP
- 4-chloro-2-methylpyridazin-3-one
- SY268158
- AKOS006306564
- 69207-44-9
- 4-Chloro-2-methylpyridazin-3(2H)-one
- DTXSID80499291
- SCHEMBL21224663
- MFCD11043673
- CS-0454938
- 3(2H)-Pyridazinone, 4-chloro-2-methyl-
-
- MDL: MFCD11043673
- Inchi: 1S/C5H5ClN2O/c1-8-5(9)4(6)2-3-7-8/h2-3H,1H3
- InChI Key: JXIFEBCWAJUBPN-UHFFFAOYSA-N
- SMILES: ClC1=CC=NN(C)C1=O
Computed Properties
- Exact Mass: 144.0090405g/mol
- Monoisotopic Mass: 144.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 32.7Ų
4-chloro-2-methyl-pyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM386195-1g |
4-Chloro-2-methylpyridazin-3(2H)-one |
69207-44-9 | 95%+ | 1g |
$750 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1052318-1g |
4-Chloro-2-methylpyridazin-3(2H)-one |
69207-44-9 | 95% | 1g |
$980 | 2024-07-19 | |
| Alichem | A029198238-1g |
4-Chloro-2-methylpyridazin-3(2h)-one |
69207-44-9 | 95% | 1g |
$556.38 | 2023-09-01 | |
| Cooke Chemical | LN4650848-1g |
4-Chloro-2-methylpyridazin-3(2H)-one |
69207-44-9 | ≥95% | 1g |
RMB 6800.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525605-1g |
4-Chloro-2-methylpyridazin-3(2H)-one |
69207-44-9 | 98% | 1g |
¥9021.00 | 2024-05-03 | |
| Ambeed | A212649-100mg |
4-Chloro-2-methylpyridazin-3(2H)-one |
69207-44-9 | 97% | 100mg |
$166.0 | 2025-04-17 | |
| Ambeed | A212649-250mg |
4-Chloro-2-methylpyridazin-3(2H)-one |
69207-44-9 | 97% | 250mg |
$280.0 | 2025-04-17 | |
| Ambeed | A212649-1g |
4-Chloro-2-methylpyridazin-3(2H)-one |
69207-44-9 | 97% | 1g |
$757.0 | 2025-04-17 | |
| Chemenu | CM386195-100mg |
4-Chloro-2-methylpyridazin-3(2H)-one |
69207-44-9 | 95%+ | 100mg |
$164 | 2024-07-24 | |
| Chemenu | CM386195-250mg |
4-Chloro-2-methylpyridazin-3(2H)-one |
69207-44-9 | 95%+ | 250mg |
$278 | 2024-07-24 |
4-chloro-2-methyl-pyridazin-3-one Suppliers
4-chloro-2-methyl-pyridazin-3-one Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-chloro-2-methyl-pyridazin-3-one
4-Chloro-2-Methyl-Pyridazin-3-One: A Comprehensive Overview
Pyridazine derivatives have long been of significant interest in the field of organic chemistry and pharmacology due to their unique structural features and diverse biological activities. Among these, 4-chloro-2-methyl-pyridazin-3-one, also known by its CAS number 69207-44-9, stands out as a notable compound with potential applications in drug discovery and chemical research.
This article provides an in-depth exploration of the properties, synthesis, biological activities, and potential applications of 4-chloro-2-methyl-pyridazin-3-one, supported by the latest scientific findings and advancements in the field.
Synthesis and Chemical Properties
The synthesis of 4-chloro-2-methyl-pyridazin-3-one involves a series of well-established chemical reactions, often utilizing pyridazine as the starting material. The introduction of the chlorine atom at position 4 and the methyl group at position 2 is typically achieved through nucleophilic substitution or alkylation procedures, followed by oxidation to form the ketone group at position 3.
Chemically, this compound exhibits stability under standard laboratory conditions but can undergo various reactions depending on the specific reagents and reaction conditions. Its pyridazine core contributes to its aromaticity and electronic properties, making it a valuable intermediate in organic synthesis.
Biological Activities and Pharmacological Properties
Recent studies have highlighted the potential pharmacological applications of 4-chloro-2-methyl-pyridazin-3-one. Its structural features, including the electron-withdrawing chlorine atom and the methyl substituent, contribute to its unique biological profile.
Research indicates that this compound may exhibit antimicrobial, antifungal, and anticancer properties. In preclinical models, it has shown activity against a range of bacterial and fungal strains, suggesting its potential as a novel antimicrobial agent. Additionally, preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it an interesting candidate for oncology research.
Applications in Drug Discovery
The versatile nature of 4-chloro-2-methyl-pyridazin-3-one makes it a valuable tool in drug discovery. Its ability to modulate multiple biological pathways positions it as a potential lead compound for the development of therapies targeting infections, inflammation, and cancer.
Recent advancements in medicinal chemistry have enabled the optimization of this compound's pharmacokinetic properties, enhancing its bioavailability and reducing potential toxicity. These improvements highlight its promising future as a drug candidate in clinical trials.
Conclusion
4-Chloro-2-methyl-pyridazin-3-one, with CAS number 69207-44-9, represents an important compound in the realm of organic chemistry and pharmacology. Its unique structural features and diverse biological activities make it a valuable asset in drug discovery and chemical research.
As scientific advancements continue to unfold, further exploration of this compound's potential applications is warranted. Its role in addressing unmet medical needs underscores its significance in the pursuit of innovative therapeutic solutions.
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